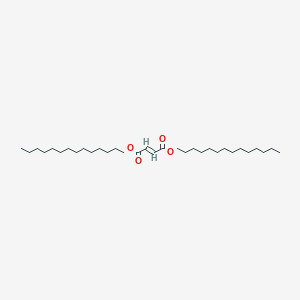

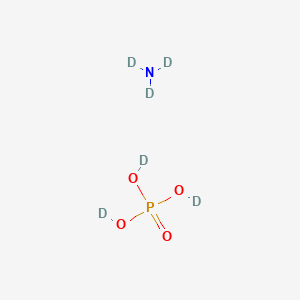

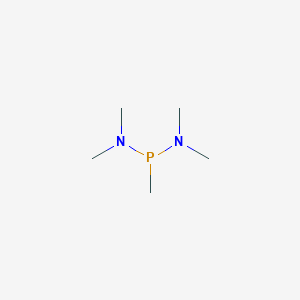

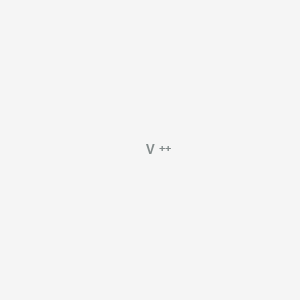

![molecular formula C7H8N2 B079068 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 10592-27-5](/img/structure/B79068.png)

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Overview

Description

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 2,3-DHP, is a heterocyclic compound that is used in various scientific and research applications. It is a synthetic compound that is derived from pyridine, an aromatic compound that is found in many living organisms. 2,3-DHP is used in the synthesis of other compounds, as well as in the study of the biochemical and physiological effects of compounds.

Scientific Research Applications

Synthesis and Reactivity : A foundational study by Herbert and Wibberley (1969) detailed various methods to synthesize 1H-pyrrolo[2,3-b]pyridines, exploring their reactivity in different chemical reactions (Herbert & Wibberley, 1969).

Novel Synthesis Methods : Vilches-Herrera et al. (2013) developed an efficient route to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines using a three-component reaction approach (Vilches-Herrera et al., 2013).

Ring Expansion Synthesis : Croix et al. (2018) demonstrated a method for synthesizing naphthyridin-2(1H)-one derivatives through ring expansion of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives (Croix et al., 2018).

Application in Medicinal Chemistry : Ribecai et al. (2010) presented a case study on the synthesis of CRF-1 antagonists containing the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety, demonstrating its pharmaceutical application (Ribecai et al., 2010).

Enhancing Water Solubility of Anti-proliferatives : Zafar et al. (2018) investigated improving the aqueous solubility of thieno[2,3-b]pyridine anti-proliferative agents by modifying their molecular structure, including the use of a 1H-pyrrolo[2,3-b]pyridine core structure (Zafar et al., 2018).

Functional Materials and Agrochemicals : Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, producing new compounds with potential applications in agrochemicals and functional materials (Minakata et al., 1992).

Antibacterial Activity : Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, noting antibacterial activity in vitro for one of the compounds (Toja et al., 1986).

Antitumor Activity : Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound derivatives inhibit this process, thereby inhibiting the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs by this compound derivatives affects downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and survival .

Pharmacokinetics

One derivative has been shown to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting good oral bioavailability.

Result of Action

The inhibition of FGFRs by this compound derivatives can lead to decreased cell proliferation and increased apoptosis . For example, one derivative significantly inhibited the proliferation and induced apoptosis in breast cancer 4T1 cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has been shown to have potential antileishmanial efficacy .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of certain cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. In vitro pharmacokinetic studies have ascertained the stability of this compound in both simulated gastric fluid and simulated intestinal fluid .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice .

properties

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYPGZDXUPKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347136 | |

| Record name | 2,3-Dihydro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10592-27-5 | |

| Record name | 2,3-Dihydro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety in drug discovery?

A1: The this compound moiety is a valuable scaffold in medicinal chemistry, particularly for developing Corticotropin-releasing factor 1 (CRF-1) receptor antagonists. [] These antagonists have shown potential in treating anxiety and depression. The development of efficient synthetic routes for incorporating this moiety into drug candidates is crucial for advancing drug discovery efforts in this area.

Q2: Can you describe a successful synthetic route for producing a this compound-containing compound on a large scale?

A2: Researchers successfully developed a manufacturing route for GW876008, a CRF-1 antagonist containing the this compound moiety. [] This involved optimizing multiple synthetic steps to achieve a scalable and efficient process. Notably, the researchers were able to produce 100 kg of GW876008, demonstrating the feasibility of this synthetic route for large-scale production. This advancement allows further exploration of this compound's therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

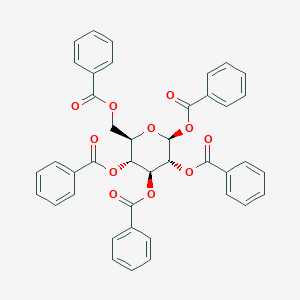

![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)